2-AMINOHEPTANE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Doping Control

Due to its stimulant properties, tuaminoheptane is a prohibited substance by the World Anti-Doping Agency (WADA) . Research efforts focus on developing reliable methods for detecting tuaminoheptane in urine samples of athletes. These methods involve extraction and analysis techniques like gas chromatography-mass spectrometry (GC-MS) to confirm the presence and concentration of the substance .

Pharmacological Research

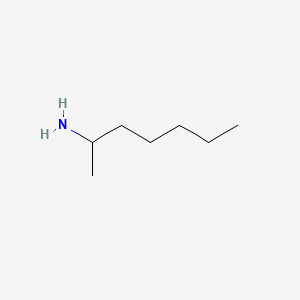

2-Aminoheptane, also known as tuaminoheptane, is an organic compound with the molecular formula C₇H₁₇N. It is classified as an alkylamine and has a molar mass of approximately 115.22 g/mol. The compound comprises a seven-carbon chain with an amino group (-NH₂) attached to the second carbon atom. This structural configuration distinguishes it from other amines, particularly those containing aromatic rings such as phenethylamines, which are common in many sympathomimetic agents.

Tuaminoheptane acts as a decongestant by causing vasoconstriction, the narrowing of blood vessels in the nasal passages. This reduces blood flow and tissue swelling, relieving congestion []. Its stimulant effects likely stem from its ability to increase norepinephrine levels in the central nervous system [].

- Alkylation: The amino group can react with alkyl halides to form secondary or tertiary amines.

- Acylation: Reaction with acyl chlorides or anhydrides can yield amides.

- Nitration and Sulfonation: Although less common, 2-aminoheptane can participate in electrophilic aromatic substitution reactions if modified to contain an aromatic ring.

- Kinetic Resolution: Enzymatic methods have been explored for the kinetic resolution of 2-aminoheptane, allowing for the selective formation of one enantiomer over the other .

The biological activity of 2-aminoheptane is primarily linked to its role as a sympathomimetic agent. It stimulates the sympathetic nervous system by increasing norepinephrine levels, which can lead to effects such as increased heart rate and blood pressure. Its decongestant properties arise from vasoconstriction in nasal passages, although its effectiveness has been questioned by health authorities.

Moreover, 2-aminoheptane has been reported to cause skin irritation and allergic reactions in some individuals, limiting its therapeutic applications .

Several synthesis methods for 2-aminoheptane have been documented:

- Reductive Amination: This method involves the reaction of heptanal with ammonia or an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride).

- Hydrolysis of N-Alkylated Amines: N-Alkylated derivatives can be hydrolyzed under acidic or basic conditions to yield 2-aminoheptane.

- Enzymatic Synthesis: Biocatalysts such as transaminases have been employed for the asymmetric synthesis of 2-aminoheptane from ketones or aldehydes .

2-Aminoheptane has several applications:

- Pharmaceuticals: Historically used as a nasal decongestant and stimulant.

- Chemical Synthesis: Serves as an intermediate in organic synthesis for various pharmaceuticals and agrochemicals.

- Research: Utilized in studies examining the effects of sympathomimetics on biological systems.

Despite its potential applications, regulatory scrutiny has limited its use in many regions due to safety concerns .

Interaction studies involving 2-aminoheptane have focused on its pharmacological effects and potential interactions with other substances:

- Norepinephrine Release: Studies indicate that 2-aminoheptane enhances norepinephrine release, which may interact synergistically with other stimulants.

- Skin Irritation Studies: Research has shown that contact with 2-aminoheptane can lead to dermatitis due to its irritative properties .

These interactions highlight both therapeutic potential and safety concerns associated with the compound.

Several compounds share structural similarities with 2-aminoheptane, particularly within the class of aliphatic amines. Here are some notable comparisons:

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| 1-Aminopentane | Aliphatic Amine | Shorter chain, less potent sympathomimetic effects |

| 3-Aminobutane | Aliphatic Amine | Similar structure but different position of amino group |

| Phenethylamine | Aromatic Amine | Contains an aromatic ring; stronger stimulant effects |

| 4-Methyl-2-pentanamine | Aliphatic Amine | Methyl group alters potency and pharmacological profile |

Uniqueness of 2-Aminoheptane: The unique seven-carbon chain structure combined with the amino group gives 2-aminoheptane distinct pharmacological properties compared to shorter-chain amines and those containing aromatic structures. Its specific action on norepinephrine reuptake sets it apart from many other compounds within this class.

The systematic IUPAC name for 2-aminoheptane is 2-heptanamine, reflecting its seven-carbon chain with an amino group (-NH₂) at the second position. Its structural formula is CH₃(CH₂)₄CH(NH₂)CH₃, representing a branched primary amine. The molecule features a chiral center at the second carbon, leading to stereoisomerism (discussed in §1.4).

CAS Registry Number and Regulatory Identifiers

- CAS Registry Number: 123-82-0

- EC Number: 204-655-5 (European Community identifier)

- UNII: Z0420GYD84 (FDA Unique Ingredient Identifier)

These identifiers facilitate regulatory tracking and compliance in chemical databases and safety protocols.

Stereochemical Considerations

2-Aminoheptane exists as a racemic mixture of (R)- and (S)-enantiomers in commercial preparations. The (+)-enantiomer (CAS 6240-90-0) and (−)-enantiomer have been isolated, though their pharmacological profiles remain understudied. Chiral separation techniques, such as chiral chromatography, are required to obtain enantiopure forms.

The thermodynamic properties of 2-aminoheptane reflect its aliphatic amine structure and moderate molecular weight. The boiling point of 2-aminoheptane is consistently reported as 142-144°C across multiple sources [1] [2] [3]. This relatively elevated boiling point is characteristic of primary amines, where intermolecular hydrogen bonding between amino groups contributes to increased cohesive forces within the liquid phase.

The density of 2-aminoheptane has been measured at 0.766-0.768 g/mL at 25°C [1] [2] [3]. This density value is typical for aliphatic amines and indicates that 2-aminoheptane is less dense than water, a property that influences its phase behavior in aqueous systems. The consistent density measurements across different sources demonstrate the reliability of this physicochemical parameter.

Vapor pressure measurements indicate that 2-aminoheptane exhibits 4.86 mmHg at 25°C [1]. This moderate vapor pressure suggests that the compound has significant volatility at ambient temperatures, which is relevant for both analytical applications and safety considerations. The vapor pressure is influenced by the hydrogen bonding capacity of the amino group, which reduces volatility compared to similar hydrocarbons without polar functional groups.

Additional thermodynamic data include a melting point estimated at -19°C [2], indicating that 2-aminoheptane remains liquid under typical laboratory conditions. The flash point of 54°C [2] and refractive index of 1.418-1.420 [2] [4] provide further characterization of the compound's physical properties.

| Property | Value | Temperature |

|---|---|---|

| Boiling Point | 142-144°C | Standard pressure |

| Density | 0.766-0.768 g/mL | 25°C |

| Vapor Pressure | 4.86 mmHg | 25°C |

| Melting Point | -19°C (estimated) | Standard pressure |

| Flash Point | 54°C | Standard conditions |

| Refractive Index | 1.418-1.420 | 20°C |

Solubility Profile in Polar vs. Non-Polar Solvents

The solubility characteristics of 2-aminoheptane demonstrate the compound's amphiphilic nature, arising from the polar amino group and the non-polar hydrocarbon chain. This dual character results in distinct solubility patterns across different solvent systems.

Polar Solvent Solubility

In water, 2-aminoheptane exhibits moderate solubility with a reported value of 9 g/L at 20°C [2]. This aqueous solubility is attributed to the hydrogen bonding capacity of the amino group with water molecules. However, the relatively long hydrocarbon chain (seven carbons) limits water solubility compared to shorter-chain amines, following the general principle that aqueous solubility decreases with increasing alkyl chain length in aliphatic amines [5] [6].

The compound shows variable solubility in other polar solvents. In alcohols, 2-aminoheptane is described as freely soluble [2], indicating favorable interactions between the amine and alcohol hydroxyl groups through hydrogen bonding. However, in highly polar aprotic solvents such as DMSO and chloroform, the compound exhibits only sparingly soluble behavior [2], suggesting that hydrogen bonding capability is a critical factor in polar solvent interactions.

Non-Polar Solvent Solubility

Following the "like dissolves like" principle, 2-aminoheptane demonstrates good solubility in non-polar solvents [5] [6]. This enhanced solubility in non-polar media is primarily driven by favorable van der Waals interactions between the heptyl chain of 2-aminoheptane and non-polar solvent molecules. The long aliphatic chain provides sufficient hydrophobic character to enable dissolution in hydrocarbon-based solvents.

Partition Coefficient

The octanol-water partition coefficient (LogP) of 2-aminoheptane is reported as 2.40-2.61 [1] [3] [7], indicating a moderate preference for the organic phase over the aqueous phase. This LogP value is consistent with the compound's amphiphilic nature and suggests moderate lipophilicity, which is relevant for biological membrane permeability and environmental fate considerations.

| Solvent Category | Solubility | LogP Value |

|---|---|---|

| Water | 9 g/L at 20°C | - |

| Alcohols | Freely soluble | - |

| DMSO | Sparingly soluble | - |

| Chloroform | Sparingly soluble | - |

| Non-polar solvents | Good solubility | - |

| Octanol/Water | - | 2.40-2.61 |

Acid-Base Behavior: pKa Determination and Protonation Dynamics

The acid-base properties of 2-aminoheptane are governed by its primary amine functional group, which exhibits strong basic character in aqueous solution. The compound's ionization behavior significantly influences its chemical reactivity, solubility, and biological activity.

pKa Determination

The pKa value of 2-aminoheptane has been determined as 10.70 at 19°C [2]. This value is characteristic of primary aliphatic amines, which typically exhibit pKa values in the range of 10-11 [8] [9]. The relatively high pKa indicates that 2-aminoheptane is a strong base that readily accepts protons in aqueous solution.

Research studies on similar amine compounds have confirmed that 2-aminoheptane possesses one of the highest pKa values among structurally related amines [8]. This elevated basicity is attributed to the electron-donating effect of the alkyl chain, which increases the electron density on the nitrogen atom and enhances its proton-accepting ability.

Protonation Dynamics

At physiological pH (approximately 7.4), 2-aminoheptane exists predominantly in its protonated form (2-aminoheptanium ion), given that the solution pH is significantly below the compound's pKa. The protonation equilibrium can be represented as:

2-aminoheptane + H₂O ⇌ 2-aminoheptanium⁺ + OH⁻

The extent of protonation follows the Henderson-Hasselbalch relationship, where at pH values below the pKa, the protonated species predominates. This protonation behavior directly influences the compound's solubility, biological activity, and interaction with other molecules.

pH-Dependent Behavior

Experimental measurements show that aqueous solutions of 2-aminoheptane exhibit a pH of 11.45 when prepared at 10 g/L concentration at 20°C [2] [10]. This alkaline pH confirms the compound's basic nature and demonstrates its ability to significantly alter solution pH through hydroxide ion generation.

The isoelectric point of 2-aminoheptane is estimated to be approximately 10.7, corresponding closely to its pKa value. At this pH, the compound exists in its neutral, uncharged form, which has implications for electrophoretic separation techniques and understanding the compound's behavior in biological systems.

Temperature Effects

The pKa determination was conducted at 19°C [2], and like most ionization constants, the pKa of 2-aminoheptane is expected to exhibit temperature dependence. Generally, the pKa values of amines decrease slightly with increasing temperature due to changes in the ionization enthalpy and entropy of the protonation reaction [8].

| Parameter | Value | Conditions |

|---|---|---|

| pKa | 10.70 | 19°C |

| pH (10 g/L solution) | 11.45 | 20°C |

| Predominant form at pH 7.4 | Protonated (>99%) | Physiological conditions |

| Isoelectric point | ~10.7 | Estimated |

| Basic character | Strong base | Primary amine |

Spectroscopic Fingerprints: UV-Vis Absorption Characteristics

The ultraviolet-visible absorption properties of 2-aminoheptane reflect its electronic structure as a saturated aliphatic primary amine. Unlike aromatic amines or compounds containing chromophoric groups, 2-aminoheptane exhibits limited UV-Vis absorption in the conventional analytical wavelength range.

Electronic Transitions

Aliphatic amines like 2-aminoheptane typically exhibit n→σ* transitions involving the nitrogen lone pair electrons. These transitions generally occur in the far-UV region (below 200 nm) [11] [12], which is outside the range of conventional UV-Vis spectrophotometers used for routine analysis. The compound lacks the extended conjugation or aromatic character necessary for absorption in the near-UV or visible regions.

Comparative Spectroscopic Behavior

Research on protein and amino acid UV-Vis absorption has demonstrated that charged amino acids can exhibit unique absorption characteristics [11]. While 2-aminoheptane is not a proteinogenic amino acid, its behavior as a charged species (in its protonated form) may contribute to weak absorption features. Studies have shown that charged amino acids like lysine and arginine can produce absorption extending into the 250-350 nm region when present in concentrated solutions [11].

However, unlike aromatic amino acids such as tryptophan (λmax ≈ 280 nm, ε ≈ 5600 M⁻¹cm⁻¹), tyrosine (λmax ≈ 275 nm, ε ≈ 1420 M⁻¹cm⁻¹), or phenylalanine (λmax ≈ 257 nm, ε ≈ 197 M⁻¹cm⁻¹) [11], 2-aminoheptane does not possess significant molar extinction coefficients in the analytical UV region.

Practical Analytical Implications

The lack of significant UV-Vis absorption characteristics means that direct spectrophotometric detection of 2-aminoheptane is challenging. Alternative analytical approaches are typically employed, including:

- Derivatization reactions with chromophoric reagents to enable UV-Vis detection

- Fluorescence spectroscopy after appropriate derivatization

- Mass spectrometry for structural identification and quantification [13] [14] [15]

- NMR spectroscopy for structural characterization [16] [17]

Infrared Spectroscopic Characteristics

While UV-Vis absorption is limited, 2-aminoheptane exhibits characteristic infrared absorption bands typical of primary amines [18] [19]. The key IR absorption features include:

- N-H stretching vibrations in the 3200-3500 cm⁻¹ region, showing the characteristic symmetric and asymmetric modes of primary amines [18]

- N-H bending vibrations around 1550-1650 cm⁻¹ [18]

- C-H stretching vibrations from the aliphatic chain in the 2800-3000 cm⁻¹ region [18]

- C-N stretching vibrations and various skeletal modes in the fingerprint region [18]

Mass Spectrometric Behavior

Mass spectrometric analysis provides detailed structural information for 2-aminoheptane [13] [14] [15]. The molecular ion peak appears at m/z 115, corresponding to the molecular weight of C₇H₁₇N. Characteristic fragmentation patterns include loss of the amino group and various alkyl fragments, providing structural confirmation through tandem MS/MS experiments [13].

| Spectroscopic Method | Characteristic Features | Analytical Utility |

|---|---|---|

| UV-Vis | Limited absorption >200 nm | Low - requires derivatization |

| IR | N-H stretch (3200-3500 cm⁻¹), N-H bend (1550-1650 cm⁻¹) | High - structural identification |

| NMR | Characteristic amine and alkyl signals | High - structural confirmation |

| MS | Molecular ion m/z 115, characteristic fragmentation | High - identification and quantification |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Storage

UNII

Related CAS

6159-35-9 (hydrochloride)

6411-75-2 (sulfate (2:1))

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (13.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (86.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (86.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

R01 - Nasal preparations

R01A - Decongestants and other nasal preparations for topical use

R01AA - Sympathomimetics, plain

R01AA11 - Tuaminoheptane

R - Respiratory system

R01 - Nasal preparations

R01A - Decongestants and other nasal preparations for topical use

R01AB - Sympathomimetics, combinations excl. corticosteroids

R01AB08 - Tuaminoheptane

Pictograms

Flammable;Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Dates

Vibrational spectroscopic investigation and conformational analysis of 1-heptylamine: a comparative density functional study

Mahir Tursun, Gürkan Keşan, Cemal Parlak, Mustafa SenyelPMID: 23823586 DOI: 10.1016/j.saa.2013.05.097

Abstract

FT-IR and Raman spectra of 1-heptylamine (1-ha) have been recorded in the region of 4000-10 cm(-1) and 4000-50 cm(-1), respectively. The conformational analysis, optimized geometric parameters, normal mode frequencies and corresponding vibrational assignments of 1-ha (C7H17N) have been examined by means of the Becke-3-Lee-Yang-Parr (B3LYP) density functional theory (DFT) method together with the 6-31++G(d,p) basis set. Furthermore, reliable vibrational assignments have been made on the basis of potential energy distribution (PED) and the thermodynamics functions, highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) of 1-ha have been predicted. Calculations have been carried out with the possible ten conformational isomers (TT, TG, GT, GT1, GG1, GG2, GG3, GG4, GG5, GG6; T and G denote trans and gauge) of 1-ha, both in gas phase and in solution. Solvent effects have theoretically been investigated using benzene and methanol. All results indicate that the B3LYP method provides satisfactory evidence for the prediction of vibrational frequencies and the TT isomer is the most stable form of 1-ha.Controlling cell growth on titanium by surface functionalization of heptylamine using a novel combined plasma polymerization mode

Jing H Zhao, Wojtek P Michalski, Catherine Williams, Li Li, Hong-Sheng Xu, Peter R Lamb, Scott Jones, Yan M Zhou, Xiujuan J DaiPMID: 21370442 DOI: 10.1002/jbm.a.33035

Abstract

A novel bio-interface, produced by a combined plasma polymerization mode on a titanium (Ti) surface, was shown to enhance osteoblast growth and reduce fibroblast cell growth. This new method can securely attach a tailored interface to difficult materials such as Ti or ceramics. Here a more stable and higher density of NH₂ functional groups is able to withstand sterilization in ethanol. The biocompatibility, in terms of cell attachment and actin cytoskeleton development, was markedly improved in vitro, compared with untreated Ti surfaces and samples treated by other plasma modes. It gave a boosted (approximately six times higher) cellular response of osteoblasts in their initial adhesion stage. These factors should increase the formation of new bone around implants (reducing healing time), promoting osseointegration and thereby increasing implantation success rates.Absence or near absence of excitant effects from administration of tuamine

E M BOYD, J COPELAND, F H LAPPPMID: 20996397 DOI: 10.1001/archotol.1946.00680060183005

Abstract

[Study of a vasoconstrictor drug called heptherine]

F LEMAITRE, M AUBRY, L JUSTIN-BESANCONPMID: 18224882 DOI:

Abstract

Detection in urine of 4-methyl-2-hexaneamine, a doping agent

Laurent Perrenoud, Martial Saugy, Christophe SaudanPMID: 19800302 DOI: 10.1016/j.jchromb.2009.09.013

Abstract

Stimulants are banned in-competition for all categories of sports by the World Anti-Doping Agency. A simple liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay employing electrospray ionisation in positive mode was developed in that work for the quantification in urine specimens of 4-methyl-2-hexaneamine, a primary amine exhibiting sympathomimetic properties. Following a simple pretreatment procedure, the analyte was separated using a gradient mobile phase on reverse phase C8 column. Selected reaction monitoring m/z 116.2-->57.3 was specific for detection of 4-methyl-2-hexaneamine and the assay exhibited a linear dynamic range of 50-700 ng/mL. The validated method has been successfully applied to analyze the target compound in food supplements as well as in urine specimens. The administered drug (40 mg) was detected at the level of 350 ng/mL in the urine up to 4 days.[Clinical trials with a 1% heptrine solution]

M AUBRYPMID: 18208225 DOI:

Abstract

QCM-D and XPS study of protein adsorption on plasma polymers with sulfonate and phosphonate surface groups

Kim S Siow, Leanne Britcher, Sunil Kumar, Hans J GriesserPMID: 30326361 DOI: 10.1016/j.colsurfb.2018.10.015

Abstract

As some proteins are known to interact with sulfated and phosphated biomolecules such as specific glycosaminoglycans, this study derives from the hypothesis that sulfonate and phosphonate groups on solid polymer surfaces might cause specific interfacial interactions. Such surfaces were prepared by plasma polymerization of heptylamine (HA) and subsequent grafting of sulfonate or phosphonate groups via Michael-type addition of vinylic compounds. Adsorption of the proteins fibrinogen, albumin (HSA) and lysozyme on these functionalised plasma polymer surfaces was studied by XPS and quartz crystal microbalance with dissipation (QCM-D). It was also studied whether pre-adsorption with HSA would lead to a passivated surface against further adsorption of other proteins. XPS confirmed grafting of vinyl sulfonate and vinyl phosphonate onto the amine surface and showed that the proteins adsorbed to saturation at between 1 and 2 h. QCM-D showed rapid and irreversible adsorption of albumin on all three surfaces, while lysozyme could be desorbed with PBS to substantial extents from the sulfonated and phosphonated surfaces but not from the amine surface. Fibrinogen showed rapid initial adsorption followed by slower additional mass gain over hours. Passivation with albumin led to small and largely reversible subsequent adsorption of lysozyme, whereas with fibrinogen partial displacement yielded a mixed layer, regardless of the surface chemistry. Thus, protein adsorption onto these sulfonated and phosphonated surfaces is complex, and not dominated by electrostatic charge effects.[Study on the general activity of heptherin]

L JUSTIN-BESANCONPMID: 18114187 DOI:

Abstract

[Clinical study of heptedrine]

F LEMAITREPMID: 18114186 DOI:

Abstract

Nasal decongestant exposure in patients with pulmonary arterial hypertension: a pilot study

Swanny Perrin, David Montani, Caroline O'Connell, Sven Günther, Barbara Girerd, Laurent Savale, Christophe Guignabert, Olivier Sitbon, Gerald Simonneau, Marc Humbert, Marie-Camille ChaumaisPMID: 26206880 DOI: 10.1183/13993003.00051-2015